molecular formula C25H25FN2O2 B252607 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone

Cat. No. B252607
M. Wt: 404.5 g/mol
InChI Key: FKDHNPYBEGCTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone, also known as FPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPME is a synthetic compound that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone is not fully understood. However, it has been suggested that 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone acts as a serotonin and dopamine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of serotonin and dopamine in the brain. This, in turn, may contribute to the anxiolytic and antidepressant effects of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone.
Biochemical and Physiological Effects:
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone is its potential as a therapeutic agent for the treatment of anxiety and depression. 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for further research. However, there are also limitations to the use of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone. One area of research is to further understand its mechanism of action. This will help in the design of experiments to fully understand its effects. Another area of research is to investigate its potential as a therapeutic agent for the treatment of anxiety and depression in humans. Additionally, research can be conducted to investigate its potential as an antioxidant agent for the treatment of oxidative stress-related disorders.
Conclusion:
In conclusion, 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anxiolytic and antidepressant effects in animal models. 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone has also been shown to have antioxidant properties. However, there is a lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully understand its effects. Further research is needed to fully understand the potential of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone as a therapeutic agent for the treatment of anxiety and depression in humans.

Synthesis Methods

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone can be synthesized using different methods. One of the commonly used methods is the reaction of 4-fluorophenol with 1-(diphenylmethyl)piperazine in the presence of potassium carbonate and acetonitrile. The reaction mixture is then treated with ethyl chloroformate to obtain 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone. Another method involves the reaction of 1-(diphenylmethyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base.

Scientific Research Applications

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone has been extensively studied for its potential applications in various fields. One of the major research areas is in the field of neuroscience. 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone has been shown to have anxiolytic and antidepressant effects in animal models. It has been suggested that 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone acts on the serotonin and dopamine systems in the brain, which are involved in mood regulation.

properties

Product Name

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-fluorophenoxy)ethanone

InChI

InChI=1S/C25H25FN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2

InChI Key

FKDHNPYBEGCTPH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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